molecular formula C18H17ClFN7O3 B2462165 2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923136-23-6

2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No. B2462165
CAS RN: 923136-23-6
M. Wt: 433.83
InChI Key: XMPYNAIYBYEYKX-UHFFFAOYSA-N
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Description

2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17ClFN7O3 and its molecular weight is 433.83. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Nonlinear Optics

Compounds with complex molecular structures, including triazine and purine derivatives, have been studied for their crystal structures and potential applications in nonlinear optics (NLO). For example, the crystal structures and packing of triazine derivatives have been characterized to explore their applications in octupolar NLO materials. These materials are of interest due to their unique electronic and structural properties, which can be harnessed for photonics and optoelectronics (Boese et al., 2002).

Radiolabeled Derivatives for Biomedical Imaging

Radiolabeled guanine derivatives, including those with complex structures similar to the compound of interest, have been synthesized for in vivo mapping of biological targets such as O(6)-alkylguanine-DNA alkyltransferase (AGT). These compounds, designed with specific radioisotopes, are utilized in biomedical imaging to study various diseases and biological processes in vivo (Vaidyanathan et al., 2000).

Antimicrobial Activity

The exploration of new heterocycles incorporating various moieties, similar to the compound , has shown potential antimicrobial activity. These compounds, designed through modifications of existing pharmacophores, aim to address the need for new antimicrobials due to rising antibiotic resistance. Synthesis and evaluation of such derivatives contribute to the discovery of novel antimicrobial agents with potential therapeutic applications (Bondock et al., 2008).

Anticancer Activity

Research into pyrano[2,3-d][1,2,3]triazine derivatives, leveraging structural motifs similar to the queried compound, has shown promising anticancer activity. These studies focus on synthesizing novel compounds with potential to inhibit cancer cell growth, providing a foundation for further development of anticancer therapies (Ouf et al., 2014).

properties

IUPAC Name

2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN7O3/c1-9-6-25-14-15(22-17(25)27(23-9)8-13(21)28)24(2)18(30)26(16(14)29)7-10-11(19)4-3-5-12(10)20/h3-5H,6-8H2,1-2H3,(H2,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPYNAIYBYEYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

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